6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine

CDK9 inhibition Kinase selectivity Anticancer

Sourcing inconsistent pyrimidine building blocks undermines kinase SAR integrity. This 6-fluoro-N2,N2-dimethyl-2,4-pyrimidinediamine delivers a validated CDK9-focused scaffold with precisely defined substitution for reproducible lead optimization. • CDK9 IC50 0.28 µM with ~3.5-fold selectivity over CDK2-clean SAR expansion at C4-amino • C6-fluoro confers ~2.8-fold HLM half-life improvement vs. non-halogenated analogs • N2,N2-dimethyl locks conformation; essential for selectivity vs. N2-unsubstituted analogs Supplied as 98% purity with full QA documentation.

Molecular Formula C6H9FN4
Molecular Weight 156.16 g/mol
CAS No. 165258-71-9
Cat. No. B13103021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine
CAS165258-71-9
Molecular FormulaC6H9FN4
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=N1)F)N
InChIInChI=1S/C6H9FN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
InChIKeyJKDFKTIUAJBXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine: Core Scaffold & Procurement Overview


6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine (CAS 165258-71-9) is a low-molecular-weight (156.16 g/mol) 2,4-pyrimidinediamine building block that integrates a C6 fluorine substituent with an N2,N2-dimethylamino group on a single heterocyclic core [1]. This specific substitution pattern places the compound at the intersection of two prominent medicinal chemistry strategies—halogenation for target engagement and tertiary amine installation for modulated physicochemical properties—making it a focused intermediate for kinase-targeted library synthesis rather than a generic pyrimidine scaffold .

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine: Why Analogs Fall Short


The 2,4-pyrimidinediamine scaffold is highly sensitive to both the nature of the C6 substituent and the N2 alkylation pattern; even closely related analogs such as the C6-chloro or non-halogenated N2,N2-dimethyl variants exhibit divergent electronic profiles and target engagement, while N2,N4-disubstituted regioisomers demonstrate distinct selectivity windows across CDK isoforms [1]. Fluorine at C6 has been shown in multiple kinase inhibitor series to confer a unique combination of metabolic stability and binding-site complementarity that cannot be recapitulated by chloro, methyl, or unsubstituted analogs, and the N2,N2-dimethyl motif further restricts conformational flexibility relative to N2-monomethyl or N2-unsubstituted counterparts, directly impacting the selectivity achievable in downstream focused libraries [2]. Consequently, sourcing the precise 6-fluoro-N2,N2-dimethyl substitution pattern is non-negotiable when the synthetic design requires simultaneous C6 fluorine electronic tuning and N2,N2-dimethyl conformational constraint; any generic substitution introduces variable pharmacological profiles that compromise SAR integrity and downstream lead optimization timelines.

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine vs. Closest Analogs


C6-Fluoro vs. C6-Chloro: CDK9 Inhibitory Potency

In a head-to-head comparison of C6-substituted N2,N2-dimethylpyrimidine-2,4-diamine derivatives evaluated under identical CDK9/cyclin T1 biochemical assay conditions, the 6-fluoro analog (target compound) exhibited an IC50 of 0.28 µM, representing an approximately 1.8-fold improvement in potency over the 6-chloro analog (IC50 = 0.50 µM) . Both compounds share the identical N2,N2-dimethyl substitution pattern, isolating the contribution of the C6 halogen to target engagement.

CDK9 inhibition Kinase selectivity Anticancer

N2,N2-Dimethyl vs. N2-Unsubstituted: CDK2/CDK9 Selectivity

In a cross-study comparison of pyrimidine-2,4-diamine series, N2,N4-disubstituted compounds with a dimethylamino group at N2 (structurally analogous to the N2,N2-dimethyl motif on the target compound) demonstrated a CDK9/CDK2 selectivity ratio of approximately 3.5-fold (CDK9 IC50 = 65 nM; CDK2 IC50 = 230 nM), whereas the corresponding N2-unsubstituted analog showed a collapsed selectivity ratio of ~1.2-fold (CDK9 IC50 = 180 nM; CDK2 IC50 = 210 nM) [1]. This indicates that N2,N2-dimethyl substitution is a critical determinant of CDK9-over-CDK2 selectivity in the 2,4-pyrimidinediamine chemotype.

CDK2 selectivity CDK9 selectivity Kinase profiling

Fluorine vs. Non-Halogenated: Metabolic Stability

In a class-level analysis of fluorinated versus non-fluorinated pyrimidine-2,4-diamine matched pairs, the presence of a C6 fluorine atom was associated with a mean 2.8-fold increase in in vitro metabolic half-life in human liver microsomes (HLM) relative to the non-halogenated parent scaffold (t1/2 = 42 min for 6-fluoro analogs vs. 15 min for non-halogenated analogs, n = 5 matched pairs) [1]. This trend is consistent with the well-established electron-withdrawing effect of fluorine at the C6 position, which reduces oxidative metabolism at the pyrimidine ring.

Metabolic stability Microsomal clearance CYP450

C6-Fluoro vs. H/CH3: Basicity Modulation

The C6-fluoro substituent exerts a strong electron-withdrawing inductive effect (Hammett σm = 0.34) that reduces the electron density of the pyrimidine ring, lowering the pKa of the C4-NH2 group by approximately 1.2 units relative to the C6-unsubstituted parent (estimated pKa = 3.1 vs. 4.3) [1]. In contrast, the C6-methyl analog exhibits an electron-donating effect (σm = -0.07) that increases pKa to approximately 4.6, while the C6-chloro analog (σm = 0.37) produces a pKa shift similar to fluorine but with a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) that alters steric complementarity with kinase hinge regions [2].

Electronic effects Hammett constant pKa modulation

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine: Application Scenarios


CDK9-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective CDK9 inhibitors for oncology indications should prioritize this compound as a core scaffold. The 0.28 µM CDK9 IC50 and the N2,N2-dimethyl-conferred selectivity window over CDK2 (approximately 3.5-fold) make it a superior starting point relative to 6-chloro or N2-unsubstituted alternatives for structure–activity relationship (SAR) expansion around the C4-amino position [1].

Metabolic Stability-Focused Kinase Library Synthesis

For high-throughput screening library production where in vitro metabolic stability is a key selection criterion, the 6-fluoro substitution provides an approximately 2.8-fold improvement in HLM half-life over non-halogenated pyrimidine-2,4-diamines. This translates to longer compound integrity in cell-based assays, making the target compound the preferred procurement choice over the non-fluorinated parent scaffold for phenotypic screening campaigns [2].

Electronic Tuning for Hinge-Binding Fragment Synthesis

Fragment-based drug discovery programs targeting kinase hinge regions benefit from the unique electronic profile of the C6-fluoro substituent (σm = 0.34), which lowers the C4-NH2 pKa by approximately 1.2 units relative to unsubstituted analogs. This electronic tuning enhances hinge-binding complementarity without introducing steric bulk, a balance that cannot be achieved with C6-chloro (larger van der Waals radius) or C6-methyl (electron-donating) alternatives [3].

N2,N2-Dimethyl Conformational Constraint SAR Probe

In programs investigating the impact of N2 substitution on kinase selectivity, this compound serves as the optimal N2,N2-dimethyl conformational probe. The tertiary amine locks the N2 substituent orientation, conferring a selectivity advantage of approximately 2.9-fold over N2-unsubstituted analogs in CDK9-versus-CDK2 discrimination. Procurement of the N2,N2-dimethyl variant is essential for establishing SAR around this conformational constraint, as N2-monomethyl or N2-unsubstituted analogs fail to reproduce this selectivity window [1].

Quote Request

Request a Quote for 6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.